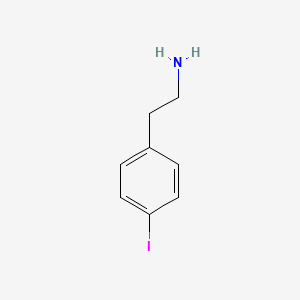

2-(4-Iodophenyl)ethylamine

Description

Historical Context and Chemical Significance of Iodinated Phenethylamines

Phenethylamines constitute a fundamental class of organic molecules, recognized for their presence in natural products, bioactive compounds, and numerous pharmaceutical agents. acs.orgwikipedia.org The core structure is a key pharmacophore that interacts with various targets in the central nervous system. wikipedia.org Historically, the modification of the phenethylamine (B48288) scaffold has been a cornerstone of medicinal chemistry, aiming to modulate biological activity and pharmacokinetic properties.

The introduction of iodine into the phenethylamine structure represents a significant strategic advancement for several reasons. Firstly, iodine's high atomic number makes iodinated compounds effective contrast agents for X-ray imaging. mdpi.com Secondly, and more centrally to modern research, the availability of radioactive iodine isotopes, particularly Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I), has established iodinated molecules as crucial tools in nuclear medicine. iaea.org ¹²³I is nearly ideal for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) due to its gamma emission energy and half-life, while ¹²⁵I is valuable in preclinical research and radioimmunoassays. iaea.orgnih.gov

The chemical significance of the carbon-iodine (C-I) bond is twofold. In the context of radiopharmaceuticals, the stability of the radioiodine on the molecule is critical. Research has shown that iodophenyl compounds exhibit greater in vivo stability compared to iodophenolic ones, which are susceptible to dehalogenation by tissue dehalogenases. nih.gov From a synthetic chemistry perspective, aryl iodides are highly valued as versatile intermediates. The C-I bond is readily activated in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. acs.orgpsu.edu This makes iodinated phenethylamines, such as 2-(4-Iodophenyl)ethylamine, not just end-products for biological study but also pivotal building blocks for creating diverse chemical libraries. acs.orgresearchgate.net

Positioning this compound within Contemporary Chemical and Biological Research

In contemporary research, this compound is primarily positioned as a key synthetic intermediate and a precursor for developing targeted molecular probes. Its utility spans both synthetic methodology and applied biological investigation.

In Chemical Synthesis: A significant area of modern research focuses on the efficient and site-selective synthesis of iodinated phenethylamines. acs.org Traditional methods often involve multi-step sequences, but recent efforts have concentrated on developing more direct C-H functionalization techniques. acs.orgrsc.orgacs.org Palladium-catalyzed reactions, for instance, have been explored to achieve isodesmic C(sp²)–H iodination, where an aryl iodide serves as the iodine donor under mild conditions. acs.orgacs.org These advanced synthetic methods aim to provide practical, scalable, and atom-economical routes to compounds like this compound and its derivatives, bypassing the need for protecting groups on the native amine. acs.orgresearchgate.net

In Biological and Medicinal Research: The compound serves as a foundational scaffold for creating radioligands for non-invasive imaging of biological targets. A notable application is in the development of agents for SPECT imaging of receptors in the brain and other tissues. Research has focused on modifying the this compound structure to synthesize high-affinity ligands for:

Sigma Receptors: Derivatives have been synthesized and evaluated for their potential to image sigma-1 and sigma-2 receptors, which are found in high densities in certain types of tumor cells, such as melanoma and breast cancer. nih.govresearchgate.net

Serotonin (B10506) Receptors: The phenethylamine core is central to many serotonergic ligands. This compound and its N-protected forms are used as precursors in Suzuki coupling reactions to generate novel ligands for the 5-HT₂A receptor, which is implicated in various neuropsychiatric conditions. psu.eduresearchgate.netnih.gov

Brain Perfusion and Amine Transport: Iodinated phenethylamines have been investigated for decades as agents for imaging brain perfusion and function, leveraging their ability to cross the blood-brain barrier and interact with amine transport systems. snmjournals.orgnih.gov

The data below summarizes key properties of the title compound.

Foundational Research Questions and Academic Rationale for Studying this compound

The academic rationale for investigating this compound is multifaceted, driven by fundamental questions in both chemistry and biology. The research aims to leverage its unique structure to address specific scientific challenges.

Key Research Questions:

How can we achieve highly selective and efficient C-H iodination? A major challenge in synthetic chemistry is the direct and controlled functionalization of C-H bonds. acs.org Research on 2-phenethylamines explores how to direct the iodination to specific positions on the phenyl ring (e.g., ortho, meta, or para) by using the native amine group as a directing element, often with the aid of a metal catalyst. acs.orgrsc.orgrsc.org Developing these methods is crucial for atom economy and for streamlining the synthesis of valuable pharmaceutical intermediates. researchgate.net

Can we design superior radiopharmaceuticals for in vivo imaging? There is a persistent need for more sensitive and specific imaging agents for the early diagnosis and monitoring of diseases. iaea.org Research on this compound and its derivatives is aimed at creating radioligands that can visualize and quantify specific molecular targets, such as neurotransmitter receptors or transporters, in living subjects. nih.govnih.govdrugbank.com For example, derivatives are being developed to image sigma receptors in tumors, which could aid in cancer diagnosis and treatment planning. nih.govresearchgate.net

What is the structure-activity relationship for binding to specific biological targets? By using this compound as a starting scaffold, researchers can systematically modify its structure and study how these changes affect binding affinity and selectivity for targets like serotonin or sigma receptors. psu.edunih.gov This work is fundamental to drug discovery, providing insights into the molecular interactions that govern a ligand's biological function and helping to design compounds with improved therapeutic profiles. psu.eduresearchgate.net

How can we improve the in vivo stability of radiolabeled probes? A critical factor for the success of a radiopharmaceutical is its stability in the body. nih.gov The use of an iodophenyl group, as in this compound, is a direct strategy to overcome the in vivo deiodination seen with iodophenol-based agents, leading to lower off-target accumulation (e.g., in the thyroid) and clearer images. nih.gov

The table below highlights specific research findings related to the application of this compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHGSFDGGJWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569106 | |

| Record name | 2-(4-Iodophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73918-57-7 | |

| Record name | 4-Iodobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Iodophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Iodophenyl Ethylamine and Its Analogues

Strategic Pathways for the De Novo Synthesis of 2-(4-Iodophenyl)ethylamine

De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. mdpi.com For this compound, this typically involves forming the ethylamine (B1201723) side chain on a pre-iodinated phenyl ring or introducing the iodine atom onto a pre-formed phenethylamine (B48288) scaffold.

The construction of the β-phenethylamine skeleton is a foundational aspect of synthesizing the target compound. Modern methods have expanded beyond classical approaches to include novel catalytic systems that offer mild and modular routes.

A significant advancement lies in the use of nickel/photoredox dual catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl iodides. nih.govacs.org This method provides a modular approach to medicinally valuable β-phenethylamine derivatives. nih.gov The reaction optimization involves screening various parameters to maximize yield and selectivity. For instance, in the coupling of an aliphatic aziridine (B145994) with 4'-iodoacetophenone, optimal conditions were identified using NiBr₂·DME/4,4'-di-tert-butylbipyridine (dtbbpy) as the cross-coupling catalyst, an organic photocatalyst, and an amine-based reductant like Et₃N. nih.govacs.org

Another strategy involves the ring-opening of N-pyridinium aziridines using bromide, followed by a nickel-catalyzed cross-coupling with organozinc nucleophiles. researchgate.net This approach allows for the synthesis of a diverse array of β-phenethylamines. researchgate.net Optimization of these reactions is critical and often involves adjusting the catalyst, ligand, and temperature to balance the desired cross-coupling against side reactions. researchgate.net

The table below summarizes the optimization of a Ni/Photoredox catalyzed synthesis of a β-phenethylamine derivative, highlighting the importance of catalyst and reductant selection.

Table 1: Optimization of Ni/Photoredox Cross-Electrophile Coupling nih.govacs.org

| Entry | Ni Catalyst | Ligand | Photocatalyst | Reductant | Yield (%) |

|---|---|---|---|---|---|

| 1 | NiBr₂·DME | dtbbpy | 4CzIPN | Et₃N | 59 |

| 2 | NiCl₂·glyme | dtbbpy | 4CzIPN | Hantzsch Ester | 35 |

Reaction conditions: Performed on a 0.1 mmol scale. Yields determined by external standard. nih.govacs.org

Achieving regioselective iodination, specifically at the para-position of the phenyl ring, is crucial for the synthesis of this compound. Directing-group strategies are often employed to control the position of C–H functionalization.

Palladium-catalyzed C–H activation is a powerful tool for this purpose. acs.org While some methods using protecting groups like trifluoromethanesulfonyl (Tf) on the amine achieve selective ortho-iodination, the need for protecting group manipulation reduces synthetic efficiency. acs.orgpsu.edu A notable development is the use of the native, unprotected primary amino group to direct palladium-catalyzed C(sp²)–H iodination. acs.org This method proceeds under mild conditions using aryl iodides as the iodine source and can achieve mono- and di-iodination. acs.org A proposed mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition with the aryl iodide to form a Pd(IV) species. acs.org

However, direct iodination of phenethylamine can suffer from poor regioselectivity, with competition between different positions on the aromatic ring. acs.org Other directing groups have been explored to target different positions. For example, a carboxylic acid group can direct meta-iodination of phenethylamines. rsc.orgrsc.org Therefore, to obtain the para-iodo isomer specifically, a common strategy is to start with a precursor that is already iodinated at the 4-position, such as 4-iodophenylacetic acid nih.gov or 4-iodobenzaldehyde.

The table below illustrates different directing groups and the resulting regioselectivity in the iodination of phenethylamine derivatives.

Table 2: Regioselectivity in Pd-Catalyzed C-H Iodination of Phenethylamine Derivatives

| Directing Group | Position of Iodination | Iodinating Reagent | Catalyst | Reference |

|---|---|---|---|---|

| Triflamide (NHTf) | ortho | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | psu.edu |

| Native Amine (NH₂) | ortho | 1-iodo-4-methoxy-2-nitrobenzene | Pd(OAc)₂ | acs.org |

Development of Modified Synthetic Routes for Enhanced Yield and Purity

Refining synthetic protocols to improve yield, purity, and stereochemical control is a continuous effort in organic chemistry.

The synthesis of chiral 2-arylethylamines is of great interest due to their prevalence in bioactive molecules. mdpi.com Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical as different enantiomers can have distinct biological activities. nih.govresearchgate.net

Biocatalysis, using enzymes like transaminases, offers a highly selective method for producing chiral amines. mdpi.com D-amino acid transaminases (DAATs) have shown activity towards various (R)-amines, including derivatives of (R)-1-phenylethylamine. mdpi.com These enzymatic methods are valued for their high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net

Organocatalysis provides a metal-free alternative for asymmetric synthesis. mdpi.com For example, chiral thiourea-based organocatalysts have been used in aza-Michael additions to generate chiral precursors to 2-arylethylamines with excellent yield and enantiomeric excess (ee). mdpi.com Similarly, chiral phosphoric acids can catalyze asymmetric Pictet-Spengler reactions to produce tetrahydroisoquinolines, embedding the arylethylamine motif in a more complex, chiral scaffold. mdpi.com

A method for the stereoselective synthesis of phosphorus-containing compounds provides a general definition for "substantially pure" in the context of stereoisomers, embracing at least 97% purity and upwards. google.com

The principles of green chemistry are increasingly being integrated into synthetic design to create processes that are both environmentally friendly and economically viable for large-scale production. rsc.orgchemrxiv.org A sustainable synthesis should minimize waste, avoid hazardous reagents, reduce energy consumption, and ideally use renewable feedstocks. rsc.orgnih.gov

For phenethylamine synthesis, scalable approaches include the development of robust catalytic systems that operate under mild conditions. mpg.de The use of water as a reaction solvent is a key goal of green chemistry, and strategies are being developed to facilitate reactions in aqueous media. rsc.org Biocatalytic methods are inherently green as they occur in water under ambient temperature and pressure. researchgate.net

Scalability has been demonstrated in various contexts, such as the synthesis of carbon nanospheres rsc.org and polydisulfides chemrxiv.org, with a focus on achieving mass production. These principles can be applied to the synthesis of fine chemicals like iodophenethylamines. For example, developing a synthesis that avoids bulk solvents or uses continuous manufacturing processes can significantly improve its sustainability and scalability. rsc.org The use of iodoarenes in transition-metal-free reactions, activated through oxidation to hypervalent iodine species, represents a greener alternative to some traditional cross-coupling methods. acs.org

Chemical Derivatization of this compound for Structure Elucidation and Functional Diversification

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties. This is a vital strategy for confirming the structure of a newly synthesized molecule, as well as for creating a library of related compounds (analogues) for functional screening. scribd.com

The this compound scaffold contains two primary reactive sites for derivatization: the primary amine and the carbon-iodine bond.

Amine Functionalization: The primary amine can be readily acylated or alkylated. For instance, the amine can react with acid chlorides to form amides. This approach was used to synthesize a series of N,N′-diphenethylethylenediamine analogues, where phenethylamines were coupled via their amine groups. nih.gov In one example, N-{2-[2-(4-Iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide was synthesized by reacting an amine with the acid chloride of 4-iodophenylacetic acid. nih.gov

Iodide Functionalization: The iodine atom on the phenyl ring is an exceptionally versatile handle for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. It serves as an important precursor for forming new carbon-carbon or carbon-heteroatom bonds. psu.edu For example, a subsequent Buchwald-Hartwig intramolecular amination reaction following an ortho-iodination step can be used to synthesize indolines. psu.edu The iodo- group is also critical in the synthesis of radioligands for research, such as in the preparation of tritiated N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine ([³H]NBMeO) for studying serotonin (B10506) receptors. nih.gov

Derivatization is also a key tool in analytical chemistry. Carboxylic acids, for example, can be derivatized with bromine-containing reagents like 4-APEBA to enhance their detection by mass spectrometry. researchgate.net A similar strategy could be envisioned for derivatizing the amine group of this compound to facilitate its analysis.

Amine Functionalization: N-Substituted this compound Analogues

Modification of the primary amino group in this compound is a common strategy to generate analogues with altered physicochemical and biological properties. Key methods include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation: The reaction of 2-arylethylamines with acylating agents like acyl chlorides or anhydrides is a straightforward method for synthesizing N-acyl derivatives. mdpi.com For instance, N-(2-arylethyl)-2-methylprop-2-enamides can be synthesized with high yields (46–94%) by reacting various 2-arylethylamines with methacryloyl chloride in ethylene (B1197577) dichloride in the presence of triethylamine (B128534). mdpi.com This reaction proceeds efficiently at room temperature within three hours. mdpi.com The presence of triethylamine serves to neutralize the hydrogen halide formed during the reaction. mdpi.com This method is effective for phenethylamines with a range of substituents on the benzene (B151609) ring, including halogens and electron-donating groups. mdpi.com One specific example is the synthesis of N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide. mdpi.com

| Substrate (Amine) | Acylating Agent | Product | Yield (%) |

|---|---|---|---|

| 2-(4-Fluorophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide | 72 |

| 2-(4-Chlorophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 94 |

| 2-(4-Bromophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide | 68 |

| 2-(4-Methoxyphenyl)ethylamine | Methacryloyl chloride | N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 46 |

N-Alkylation: Reductive amination and direct N-substitution are common routes for preparing N-alkylated analogues. nih.gov For example, N-alkyl derivatives can be synthesized from an appropriate aldehyde and a primary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Another approach involves the reaction of an amine with an alkyl halide. For instance, N-3-[2-(4-Iodophenyl)-2-oxo-ethylamino]-N-methylbenzamide is synthesized by reacting 3-amino-N-methylbenzamide with 2-chloro-1-(4-iodophenyl)ethan-1-one in the presence of sodium bicarbonate and sodium iodide. nih.gov The resulting aminoketone can then be reduced to the corresponding aminoalcohol, N-3-[2-Hydroxy-2-(4-iodophenyl)ethylamino]-N-methylbenzamide, using sodium borohydride in methanol. nih.gov

Sulfonamide Formation: The synthesis of N-substituted sulfonamides represents another important class of amine functionalization. A general method involves the reaction of a phenylethylamine with a sulfonyl chloride to yield an N-(2-phenylethyl)benzenesulfonamide. nih.gov This intermediate can then be further treated with various alkyl or acyl halides in the presence of a base like sodium hydride to furnish a series of N-substituted sulfonamides. nih.gov

Aryl Ring Modification and Substitution Patterns

Modifying the iodinated phenyl ring of this compound allows for the introduction of diverse substituents, significantly expanding the chemical space of accessible analogues. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the context of this compound analogues, the iodine atom serves as an excellent coupling partner. A series of 4'-aryl-substituted 2,5-dimethoxyphenethylamines have been synthesized using this approach. researchgate.netpsu.edu The synthesis involves the palladium-catalyzed Suzuki reaction of N-Boc-protected 2-(2,5-dimethoxy-4-iodophenyl)ethylamine with various arylboronic acids, followed by deprotection of the amine. researchgate.netpsu.edu This strategy allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the phenyl ring. researchgate.netpsu.edu An initial attempt to use N-trifluoroacetyl protected 2-(2,5-dimethoxy-4-iodophenyl)ethylamine resulted in significant deiodination of the starting material. psu.edu

| Arylboronic Acid | Coupling Product (after deprotection) | Yield of Boc-Protected Intermediate (%) |

|---|---|---|

| Phenylboronic acid | 2-(2,5-Dimethoxy-4-phenylphenyl)ethylamine | 81 |

| 4-Methylphenylboronic acid | 2-(2,5-Dimethoxy-4-(p-tolyl)phenyl)ethylamine | 85 |

| 4-Methoxyphenylboronic acid | 2-(2,5-Dimethoxy-4-(4-methoxyphenyl)phenyl)ethylamine | 76 |

| Naphthalen-2-ylboronic acid | 2-(2,5-Dimethoxy-4-(naphthalen-2-yl)phenyl)ethylamine | 81 |

Negishi Cross-Coupling: The Negishi cross-coupling reaction, which pairs an organozinc compound with an organohalide, is another effective method for aryl modification. This reaction has been used to synthesize chiral β-phenylethylamine derivatives. mdpi.comresearchgate.net The methodology involves the palladium-catalyzed coupling of trifluoroacetamido-protected β-aminoalkylzinc iodides with substituted aryl iodides. researchgate.net The use of an electron-withdrawing trifluoroacetyl (TFA) protecting group on the amine is thought to hinder β-elimination from the palladium-alkyl intermediate, thus preserving the stereochemistry of the chiral center. researchgate.net

Palladium-Catalyzed C-H Functionalization: Beyond replacing the iodine atom, modern synthetic methods allow for the direct functionalization of C-H bonds on the aromatic ring. A significant challenge in the C-H functionalization of native phenethylamines is the strong coordinating ability of the primary amine. acs.org However, a palladium-catalyzed isodesmic C(sp²)–H iodination of 2-phenylethylamines directed by the native, unprotected primary amino group has been developed. acs.org This reaction proceeds under mild conditions using aryl iodides as the iodine source and enables efficient mono- and di-iodination, particularly at the ortho position to the ethylamine chain. acs.org This method provides a practical route to valuable aryl iodide intermediates without the need for protecting group manipulation. acs.org

Double Carbonylation: An innovative approach for skeletal modification involves the palladium-catalyzed double carbonylation of aryl iodides. acs.org This method allows for the highly convergent single-step assembly of the carbon skeleton, providing an efficient route to isotopically labeled phenethylamine derivatives. acs.org

Radiochemical Synthesis and Applications of Radiolabeled 2 4 Iodophenyl Ethylamine Derivatives

Strategies for Radioiodination in the Synthesis of 2-(4-Iodophenyl)ethylamine Radiotracers

Radioiodination, the process of introducing a radioactive iodine isotope into a molecule, is a primary method for labeling this compound. The choice of radioiodination strategy depends on several factors, including the desired specific activity, the stability of the precursor molecule, and the required radiochemical yield.

Direct radioiodination methods involve the direct incorporation of radioiodine into the target molecule. mdpi.com Halogen exchange reactions are a common approach for introducing iodine radionuclides into organic molecules through nucleophilic substitution. nih.gov These reactions can be catalyzed by the addition of copper(II) salts or ammonium (B1175870) sulfate (B86663) to the reaction mixture to enhance the radiochemical yield (RCY). nih.gov

Electrophilic aromatic substitution is another widely used strategy for radioiodination. nih.govacs.org This method typically requires the generation of an electrophilic iodine species from sodium iodide using a strong oxidizing agent. acs.org Common oxidizing agents include hydrogen peroxide, peracids, N-halosuccinimides, and N-chloroamides like Chloramine-T. acs.orgepa.gov Iodogen, a mild oxidizing agent, is also frequently used, particularly for radioiodinating sensitive molecules like proteins. nih.govepa.gov A significant challenge with direct electrophilic radioiodination is achieving regioselectivity, as the reaction can lead to multiple iodinated products, especially in activated aromatic rings. acs.orgacs.org

| Method | Description | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Halogen Exchange | Nucleophilic substitution of a halogen (e.g., bromine) with a radioiodine isotope. | Radioactive sodium iodide, Copper(II) salts (catalyst). nih.gov | Applicable to various iodine isotopes. nih.gov | May require harsh conditions; separation of starting material can be difficult. nih.gov |

| Direct Electrophilic Radioiodination | Electrophilic substitution of a hydrogen atom on the aromatic ring with a radioiodine isotope. | Radioactive sodium iodide, Oxidizing agents (Chloramine-T, Iodogen). nih.govacs.org | Simple procedure. | Poor regioselectivity; potential for oxidation of sensitive functional groups. acs.orgacs.org |

To overcome the regioselectivity issues of direct methods, precursor-mediated approaches are often employed. These strategies involve the synthesis of a precursor molecule that is specifically designed for regioselective radioiodination.

Iododestannylation is the most widely used method for radioiodination in research settings. acs.org This technique utilizes an organotin precursor, typically an aryltrialkylstannane, which undergoes an ipso electrophilic aromatic substitution reaction with an in situ generated iodinating reagent. mdpi.comacs.org This method is highly reliable and proceeds smoothly to afford the radiolabeled derivative with high selectivity. acs.org A notable application is the synthesis of radioiodinated 4-[125I]PEMP, which was prepared in high yields and high specific activity via an oxidative iododestannylation reaction using Chloramine-T. nih.gov However, a major drawback is the potential contamination of the final product with toxic organotin residues. acs.org

Iododesilylation offers an alternative to iododestannylation, using silanes as precursors. mdpi.com Generally, this method results in lower radiochemical yields compared to iododestannylation due to the greater stability of the carbon-silicon bond. mdpi.comacs.org Iododesilylation reactions are often conducted in acidic media to facilitate the reaction. mdpi.com

Iododeboronation utilizes aryl boronic acids or esters as precursors. acs.org Recent advancements in this method have demonstrated the positive contribution of a Lewis base, such as potassium acetate, to promote the in situ formation of a boronate, leading to high radiochemical yields for a variety of arenes. acs.org Gold catalysis has also been employed to facilitate the radio-iododeboronation of aryl boronic acids. acs.org

| Approach | Precursor | Typical Reaction Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Iododestannylation | Aryltrialkylstannane. acs.org | In situ generated iodinating reagent from NaI and an oxidant. mdpi.com | High reliability and selectivity. acs.org | Toxicity and stability issues of organotin precursors and residues. acs.org |

| Iododesilylation | Arylsilane. mdpi.com | Acidic media, electrophilic source of iodine. mdpi.com | Avoids toxic tin compounds. | Generally lower radiochemical yields than iododestannylation. acs.org |

| Iododeboronation | Aryl boronic acid/ester. acs.org | Oxidant (e.g., NCS), sometimes with a Lewis base or gold catalyst. acs.org | Good functional group tolerance, high RCYs. acs.org | May require specific catalysts or promoters. |

Synthesis of Alternative Isotopic Variants of this compound Analogues

Besides radioiodine, other isotopes such as Carbon-11, Tritium, and Deuterium (B1214612) can be incorporated into this compound analogues for various applications in biomedical research.

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that allow for multiple scans in the same subject on the same day. nih.gov The most common strategy for ¹¹C-labeling is through methylation of hydroxy or amino groups using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are typically synthesized from [¹¹C]CO₂ or [¹¹C]CH₄ produced in a cyclotron. nih.gov [¹¹C]Carbon monoxide has also emerged as a versatile synthon for ¹¹C-labeling through transition-metal-mediated carbonylation reactions. nih.gov

Tritium (³H) is a beta-emitting radionuclide that is widely used in biomedical research, particularly for in vitro studies such as autoradiography and receptor binding assays. nih.gov Tritium-labeled compounds offer high specific activity, which is crucial for visualizing and quantifying molecules at low concentrations. nih.gov Various methods have been developed for the side-chain labeling of dopamine (B1211576), a related phenethylamine (B48288), with tritium. iaea.org

Deuterium (²H) is a stable isotope of hydrogen and is commonly used to prepare labeled internal standards for quantitative analysis by mass spectrometry (MS). sigmaaldrich.com The use of a deuterium-labeled internal standard, which has a higher mass than the unlabeled analyte, allows for accurate quantification by correcting for variations in sample preparation and instrument response. nih.govnih.gov However, a potential challenge with deuterium-labeled standards is the possibility of deuterium loss through exchange with protons, which can compromise the accuracy of the results. sigmaaldrich.com Therefore, careful consideration of the labeling position is crucial to ensure the stability of the label. sigmaaldrich.com

Utilization of Radiolabeled this compound Derivatives in Advanced Imaging Modalities

Radiolabeled derivatives of this compound are valuable tools for in vivo imaging with PET and SPECT. nih.govmdpi.com These imaging techniques provide functional and metabolic information, which is highly complementary to the anatomical information provided by modalities like CT and MRI. nih.govresearchgate.net

For instance, radioiodinated 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane (B127880) has been evaluated as a potential radiotracer for mapping central cholinergic innervation in the brain. nih.gov Similarly, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, labeled with Iodine-125, has shown promise as a high-affinity ligand for imaging sigma receptor-positive tumors. nih.gov

The development of dual-modality imaging probes, such as radiolabeled nanoparticles, allows for the combination of the high sensitivity of nuclear imaging with the high spatial resolution of MRI. researchgate.netmdpi.com This multimodal approach can provide a more comprehensive understanding of biological processes in disease. nih.govmdpi.com

PET Tracer Development for Neuroreceptor Mapping

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that provides quantitative insights into neuroreceptor dynamics. nih.gov The development of PET tracers based on the this compound structure involves labeling with a positron-emitting isotope. Among the available radiohalogens, Iodine-124 (¹²⁴I) is a promising candidate due to its half-life of 4.2 days, which allows for the tracking of slow biological processes. mdpi.comnih.gov

The synthesis of ¹²⁴I-labeled phenethylamine derivatives typically involves an oxidative radioiododestannylation reaction. nih.gov In this method, a non-radioactive precursor molecule, often a trialkylstannyl derivative (e.g., n-tributylstannyl), is synthesized. This precursor is then reacted with [¹²⁴I]NaI in the presence of a mild oxidizing agent. The tin group is replaced by the Iodine-124 atom, resulting in the desired radiolabeled PET tracer with high specific activity. mdpi.comnih.gov This synthetic strategy is adaptable for various derivatives, allowing for the creation of tracers targeted to different neuroreceptors.

While the this compound scaffold is a promising basis for new PET agents, the development of specific ¹²⁴I-labeled derivatives for neuroreceptor mapping remains an active area of research. The established radiochemistry and the favorable properties of ¹²⁴I provide a solid foundation for creating novel PET probes to visualize targets such as serotonin (B10506), dopamine, or sigma receptors in the living brain. mdpi.comresearchgate.net

Single-Photon Emission Computed Tomography (SPECT) Ligand Design

Single-Photon Emission Computed Tomography (SPECT) is another widely used nuclear imaging technique for studying neurochemical systems. For SPECT applications, derivatives of this compound are labeled with a gamma-emitting isotope, most commonly Iodine-123 (¹²³I).

A notable example of a SPECT ligand derived from this core structure is N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, also known as IPEMP. This compound was designed and evaluated as a high-affinity ligand for sigma receptors, which are implicated in various neurological disorders and are also found in high densities in certain types of tumors. nih.gov For preclinical evaluation, IPEMP was radiolabeled with Iodine-125, an isotope with a longer half-life suitable for laboratory studies. The radioiodination was achieved through an oxidative iododestannylation of its corresponding n-tributylstannyl precursor, demonstrating high radiochemical yield and purity. nih.gov The successful development of [¹²⁵I]IPEMP highlights the utility of the this compound scaffold in creating potent, receptor-specific ligands for SPECT imaging.

In Vitro Receptor Binding Assays and Autoradiographic Studies with Iodinated Phenethylamines

Before a radiolabeled compound can be used for in vivo imaging, it must undergo rigorous preclinical evaluation to characterize its binding properties. In vitro receptor binding assays and autoradiography are essential techniques for this validation process. nih.gov These studies confirm that the radioligand binds to its intended target with high affinity and selectivity.

In Vitro Receptor Binding Assays

Competition binding assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor. In these experiments, the radiolabeled compound (e.g., [¹²⁵I]IPEMP) is incubated with tissue homogenates containing the target receptor in the presence of varying concentrations of a non-labeled competitor drug. The concentration of the competitor that displaces 50% of the radioligand binding is the IC₅₀, which is then used to calculate the Ki value.

Studies on [¹²⁵I]IPEMP demonstrated its high affinity for sigma receptors in guinea pig brain membranes. Competition experiments with known sigma receptor ligands yielded low nanomolar Ki values, confirming the potent and specific binding of this tracer. nih.gov Similar high-affinity binding was observed in human melanoma (A375) and breast cancer (MCF-7) cell lines. nih.gov

| Competing Ligand | Ki (nM) |

|---|---|

| BD1008 | 5.06 ± 0.40 |

| Haloperidol | 32.6 ± 2.75 |

| (+)-Pentazocine | 48.1 ± 8.60 |

Autoradiographic Studies

Autoradiography is a technique used to visualize the anatomical distribution of a radiolabeled compound within tissue sections. nih.govnih.gov After incubating tissue slices (e.g., from the brain) with the radioligand, the tissue is exposed to X-ray film or a phosphor imaging plate. The resulting image reveals the precise locations where the radioligand has bound, providing a map of receptor distribution.

For example, autoradiographic studies using [¹²⁵I]APE, a derivative of 2-(phenyl)ethylamine designed as an A2a adenosine (B11128) receptor agonist, were performed on rat brain sections. The results showed the highest density of binding in the striatum, nucleus accumbens, and olfactory tubercle. nih.gov This distribution pattern is consistent with the known locations of A2a adenosine receptors in the brain. The specificity of this binding was confirmed by showing that it could be blocked by co-incubation with a known A2a-selective compound (CGS-21680). nih.gov Such studies are crucial for validating that a new radiotracer accurately maps its intended neuroreceptor target.

Pharmacological and Neurobiological Investigations of 2 4 Iodophenyl Ethylamine Based Compounds

Receptor Binding Affinity and Selectivity Profiling of Phenethylamine (B48288) Analogues

The pharmacological characterization of 2-(4-iodophenyl)ethylamine and its analogues has revealed a significant affinity for various neurotransmitter receptors, with a particular emphasis on the serotonin (B10506) system. These compounds have been extensively studied to elucidate their binding profiles, which are crucial for understanding their neurobiological effects.

Serotonin Receptor Subtype (e.g., 5-HT2A, 5-HT2C) Interaction Studies

Research has consistently demonstrated that iodinated phenethylamines and their derivatives exhibit a high binding affinity for serotonin 5-HT2 receptor subtypes. nih.govresearchgate.net Notably, compounds such as 2,5-dimethoxy-4-iodoamphetamine (DOI) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) are potent ligands at these receptors. wikipedia.orgresearchgate.net

Studies utilizing radioligand binding assays have quantified the affinity of these compounds. For instance, (R)-(-)-DOI is the more active stereoisomer and is used as a radioligand to identify 5-HT2A receptors. wikipedia.org Preliminary binding experiments with the stereoisomers of 125I-DOI indicated specific binding for both enantiomers, with the R-enantiomer showing a high affinity dissociation constant of 1.26 nM. nih.gov The S-enantiomer displayed a twofold lower affinity. nih.gov Competition experiments with various 5-HT2 agonists also supported a two-site binding model with high-affinity inhibition constants below 10 nM. nih.gov

N-benzyl substitution on the phenethylamine scaffold has been shown to markedly enhance affinity for the 5-HT2A receptor. researchgate.netnih.gov For example, 25I-NBOMe, an N-benzyl derivative of 2C-I, demonstrates very high affinity for both 5-HT2A and 5-HT2C receptors. nih.gov The compound CIMBI-5, a derivative of 25I-NBOMe, has reported Ki values of 2.2 nM for the 5-HT2A receptor and 7.0 nM for the 5-HT2C receptor. nih.gov This highlights a degree of selectivity for the 5-HT2A subtype.

The affinity of various phenethylamine analogues for serotonin receptors is summarized in the table below.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| 25I-NBOMe | High Affinity | High Affinity |

| (R)-125I-DOI | 1.26 | - |

| (S)-125I-DOI | ~2.52 | - |

| 2C-T Drugs | 1-54 | 40-350 |

| 2C-O Derivatives | 8-1700 | - |

| CIMBI-5 | 2.2 | 7.0 |

This table is for illustrative purposes and combines data from multiple sources. Specific experimental conditions can influence Ki values.

It has been noted that while many psychedelic phenethylamines bind to both 5-HT2A and 5-HT2C receptors, the 5-HT2A receptor is considered the primary target mediating their characteristic effects in humans. frontiersin.org The structural similarity of some of these compounds to serotonin can lead to lower selectivity, with interactions at other 5-HT receptor subtypes also observed. acs.org

Examination of Interactions with Dopaminergic and Adrenergic Systems

While the primary focus of research on this compound-based compounds has been on the serotonin system, their interactions with dopaminergic and adrenergic receptors have also been investigated. Some N-benzylphenethylamine derivatives, including 25I-NBOMe, exhibit binding affinity for dopamine (B1211576) and adrenergic receptors, in addition to their high affinity for serotonin receptors. researchgate.net

The pharmacological effects of phenethylamines can be complex, with some analogues acting as agonists at multiple human adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, β1, and β2. consensus.app The potency and efficacy at these receptors are highly dependent on the specific chemical structure of the compound. consensus.app For instance, the presence of a β-hydroxyl group, N-alkylation, or a catechol ring can significantly enhance binding affinity and agonist activity at adrenergic receptors, particularly β2 and α2A subtypes. consensus.app

In vivo microdialysis studies in rats have shown that administration of 25I-NBOMe can lead to an increase in the extracellular levels of dopamine and serotonin in brain regions such as the nucleus accumbens and medial prefrontal cortex. researchgate.netresearchgate.net This suggests an indirect effect on the dopaminergic system, potentially mediated through the activation of serotonin receptors that modulate dopamine release. For example, the highest dose of 25I-NBOMe tested in one study significantly increased dopamine levels in the nucleus accumbens shell. nih.gov

However, compared to their potent actions at serotonin receptors, the direct interaction of many iodinated phenethylamines with dopamine transporters is often weak. Studies on 4-thio-substituted phenethylamines (2C-T drugs) indicated that these compounds did not potently interact with monoamine transporters, with Ki values greater than 4000 nM. researchgate.net

Functional Characterization of Agonistic and Antagonistic Properties

Beyond determining binding affinities, it is crucial to characterize the functional activity of these compounds at their target receptors. This involves assessing whether they act as agonists, antagonists, or partial agonists, and understanding the intracellular signaling pathways they modulate.

In Vitro Cellular Assays for Ligand Efficacy (e.g., Phosphoinositide Hydrolysis)

A key method for determining the functional efficacy of ligands at Gq-coupled receptors like 5-HT2A and 5-HT2C is the measurement of phosphoinositide (PI) hydrolysis. Agonist binding to these receptors activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Studies have demonstrated that compounds like DOI and 25I-NBOMe are agonists at 5-HT2A and 5-HT2C receptors, potently stimulating PI hydrolysis. nih.govwikipedia.org For example, CIMBI-5 was found to induce phosphoinositide hydrolysis in cells overexpressing the 5-HT2A receptor with an EC50 of 1.02 nM, confirming its agonist activity. nih.gov The 2C-O derivatives have been characterized as partial agonists at the 5-HT2A receptor, with EC50 values ranging from 16 to 2600 nM and activation efficacies between 30% and 84%. frontiersin.org

Interestingly, some structurally related phenethylamines can exhibit different functional profiles. For instance, while (R)-DOI is a full agonist at the 5-HT2C receptor, it acts as a partial agonist at the 5-HT2A receptor. uchile.cl In contrast, some 2,5-dimethoxy-4-substituted phenethylamines, such as 2C-I, have been shown to act as 5-HT2A receptor antagonists in certain experimental systems, blocking 5-HT-induced currents. uchile.cl

| Compound | Receptor | Functional Activity | EC50 (nM) |

| CIMBI-5 | 5-HT2A | Agonist | 1.02 |

| 2C-O Derivatives | 5-HT2A | Partial Agonist | 16-2600 |

| (R)-DOI | 5-HT2C | Full Agonist | - |

| (R)-DOI | 5-HT2A | Partial Agonist | - |

| 2C-I | 5-HT2A | Antagonist (in some assays) | - |

This table provides a summary of functional data from various studies. The specific assay and cell system used can influence the observed efficacy and potency.

Signal Transduction Pathway Modulation by Iodophenethylamine Derivatives

The activation of 5-HT2A receptors by iodophenethylamine derivatives initiates a cascade of intracellular signaling events. As Gq-coupled receptors, their primary signaling pathway involves the activation of phospholipase C and the subsequent mobilization of intracellular calcium. frontiersin.org However, the signaling is more complex and can involve other pathways.

Research has shown that the 5-HT2A receptor agonist DOI can regulate the expression of neuronal plasticity-associated genes through the mitogen-activated protein kinase (MAPK) and calcium/calmodulin-dependent kinase II (CaMKII) signaling pathways. frontiersin.org Both of these pathways have been implicated in the DOI-evoked upregulation of genes such as Arc, Bdnf1, Cebpb, and Egr2. frontiersin.org The upregulation of other genes, like Egr1 and cFos, appears to be differentially regulated by the MAPK and CaMKII pathways, respectively. frontiersin.org

The concept of "biased agonism" or "functional selectivity" is relevant here, where a ligand can preferentially activate one signaling pathway over another at the same receptor. Different phenethylamine analogues may stabilize distinct receptor conformations, leading to the recruitment of different intracellular signaling partners and downstream effects. consensus.app For example, the interaction of the 5-HT2A receptor with β-arrestins is thought to be important in receptor function and trafficking, and different agonists may elicit distinct patterns of G protein- versus β-arrestin-mediated signaling. researchgate.net

In Vivo Behavioral and Neurophysiological Studies with Relevant Analogues

To understand the physiological and behavioral consequences of the interactions of iodophenethylamine analogues with their molecular targets, in vivo studies in animal models are essential. These studies provide insights into the integrated effects of these compounds on the central nervous system.

A widely used behavioral proxy for 5-HT2A receptor activation in rodents is the head-twitch response (HTR). researchgate.netnih.gov Phenethylamine hallucinogens, including 2C-I and its potent N-benzyl derivative 25I-NBOMe, have been shown to induce the HTR in mice. researchgate.netnih.gov The potency of these compounds in inducing the HTR often correlates with their affinity for the 5-HT2A receptor. For instance, 25I-NBOMe is approximately 14-fold more potent than 2C-I in inducing the HTR, which is consistent with its higher in vitro affinity. researchgate.netnih.gov The HTR induced by these compounds can be completely blocked by the selective 5-HT2A antagonist M100,907, confirming the critical role of this receptor in mediating this behavior. researchgate.netnih.gov

Interestingly, the dose-response curve for DOI-elicited HTR is often biphasic, with the number of head twitches decreasing at higher doses. nih.govnih.gov This descending limb of the curve is thought to be mediated by the competing agonist activity of DOI at 5-HT2C receptors. nih.govnih.gov

In addition to the HTR, these compounds can affect locomotor activity. For example, 25I-NBOMe has been shown to cause a reduction in motor activity in rats. researchgate.netnih.gov The environmental context in which the drug is administered can also modulate its behavioral effects. Studies with DOI have shown that the novelty of the environment can influence the magnitude of the HTR and other behavioral responses in mice. youtube.com

Neurophysiologically, these compounds have been shown to affect synaptic plasticity. For instance, 25I-NBOMe has been found to prevent the induction of long-term potentiation (LTP), a cellular model of learning and memory, in the medial prefrontal cortex. nih.gov This effect on synaptic plasticity may underlie some of the cognitive and perceptual alterations induced by these substances.

Assessment of Central Nervous System Effects in Animal Models (e.g., Head Twitch Response)

The head-twitch response (HTR) in rodents is a well-established behavioral assay used to assess the in vivo activity of serotonin 5-HT2A receptor agonists. science.gov This rapid, side-to-side rotational head movement is considered a reliable proxy for 5-HT2A receptor activation and is frequently induced by serotonergic hallucinogens. science.govnih.gov

Studies utilizing the this compound derivative, DOI, demonstrate a clear dose-dependent relationship in eliciting HTR in mice. nih.govnih.gov As the administered dose of DOI increases, so does the frequency of head twitches, confirming the compound's engagement with the underlying neural circuits. nih.govnih.gov

| DOI Dose (mg/kg, i.p.) | Number of Head Twitches Detected |

|---|---|

| Vehicle | 2 |

| 0.25 | 13 |

| 0.5 | 22 |

| 1.0 | 30 |

The mechanism for the DOI-induced HTR is primarily mediated by the direct activation of 5-HT2A receptors. nih.govnih.gov However, the response is not governed by this receptor alone; it is also modulated by other neurotransmitter systems. For instance, the 5-HT1A receptor plays a modulatory role, and agonists at this receptor can attenuate the HTR. nih.govnih.gov The dopamine system also exerts influence. The HTR induced by DOI can be potently attenuated by D1 receptor antagonists like SCH 23390, indicating that the D1 receptor can modulate the behavioral output of 5-HT2A receptor activation. nih.gov

Further research has shown that activation of dopamine D3 receptors can also ameliorate DOI-induced head twitching. Pretreatment with either a full D3 agonist (WC 44) or a partial D3 agonist (WW-III-55) significantly delayed the onset and reduced the total number of head twitches in mice. mdpi.com

| Pretreatment Group | Mean Onset of HTR (minutes) | Mean Total Head Twitches (in 30 min) |

|---|---|---|

| Vehicle + DOI | 1.23 | 76 |

| WC 44 (Full D3 Agonist) + DOI | 5.27 | 40.29 |

| WW-III-55 (Partial D3 Agonist) + DOI | 4.89 | 36.83 |

Electrophysiological and Neurochemical Investigations of Receptor Activation

Neurochemical studies have focused on the binding affinity and functional activity of this compound-based compounds at various receptors. DOI is an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The radiolabeled version, [¹²⁵I]DOI, is a critical tool for studying these receptors, allowing for precise measurement of receptor density and binding affinities in tissues. nih.gov For example, in HEK-293 cells expressing human 5-HT2A or 5-HT2C receptors, [¹²⁵I]DOI binding assays have quantified key receptor characteristics. nih.gov

| Receptor | Receptor Density (fmol/mg protein) | Binding Affinity (Kd, nM) |

|---|---|---|

| Human 5-HT2A | 612 | 3.62 |

| Human 5-HT2C | 900 | 4.18 |

Another related compound, CIMBI-5 (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), has been shown to be a potent and selective 5-HT2A agonist, binding only to the high-affinity functional state of the receptor. nih.gov Its binding profile highlights a significant selectivity for the 5-HT2 receptor subtypes over other serotonin receptors. nih.gov

| Receptor | Ki (nM) |

|---|---|

| 5-HT2A | 2.2 |

| 5-HT2B | 2.3 |

| 5-HT2C | 7.0 |

| 5-HT6 | 58 |

| 5-HT1A | 85 |

Electrophysiological studies have explored how these receptor interactions translate to changes in neuronal activity. The activation of D3 dopamine receptors, which reduces DOI-induced head twitches, was found to be associated with specific changes in corticostriatal processing. mdpi.com While D3 activation did not significantly affect the firing rate of cortical pyramidal neurons, it did lead to slight changes in the activity of single units in the dorsal striatum and increased the correlated firing between presumed cortical pyramidal neurons and striatal medium spiny neurons. mdpi.com This suggests that the behavioral effects involve modulation of corticostriatal circuit activity. mdpi.com

Cortical Glutamatergic System Modulation

The central nervous system effects of this compound-based compounds are closely linked to the modulation of the cortical glutamatergic system. Research indicates that the 5-HT2A/2C agonist DOI significantly increases extracellular glutamate (B1630785) levels in the somatosensory cortex of freely-moving rats. nih.gov This finding supports the hypothesis that hallucinogenic effects may stem from the activation of 5-HT2A heteroceptors located on thalamocortical neurons, which in turn elicits the release of glutamate from these cells and subsequently drives activity in the cortex. nih.gov

The increase in cortical glutamate was observed following both systemic administration and direct intracortical administration of DOI via reverse dialysis. nih.gov Crucially, this neurochemical effect was blocked by pretreatment with the selective 5-HT2A antagonist MDL 100,907, confirming that the regulation of glutamate release is mediated by 5-HT2A receptors. nih.gov In these studies, no consistent changes were observed in the extracellular levels of the inhibitory amino acids GABA or glycine (B1666218) in response to DOI. nih.gov These data point to a specific 5-HT2A receptor-mediated regulation of glutamate release as a key mechanism through which these compounds activate the cerebral cortex. nih.gov

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses of 2 4 Iodophenyl Ethylamine Scaffolds

Elucidation of the Pharmacophore for Iodinated Phenethylamine (B48288) Derivatives

The pharmacophore for phenethylamine derivatives, including iodinated analogues, generally consists of a phenyl ring and a primary amino group connected by a two-carbon ethyl chain. nih.gov The key pharmacophoric features include:

Aromatic Ring: This feature is crucial for binding, often through van der Waals and pi-pi stacking interactions within the receptor's binding pocket. The substituents on this ring play a significant role in modulating affinity and selectivity.

Basic Amino Group: The terminal amino group is typically protonated at physiological pH, forming a crucial ionic bond with an acidic residue (e.g., an aspartate residue) in the receptor's binding site. nih.gov

Ethylamine (B1201723) Side Chain: The two-carbon spacer between the aromatic ring and the amino group is generally optimal for activity at many monoamine receptors.

For iodinated phenethylamines like 2-(4-iodophenyl)ethylamine, the iodine atom at the 4-position of the phenyl ring introduces specific properties. The nature of the substituent at this position has been shown to be a key determinant of activity. acs.org The iodine atom, being a large and lipophilic halogen, can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.

Pharmacophore models for various phenethylamine classes highlight the importance of these core features. For instance, models developed for β2-adrenoceptor agonists and other phenethylamines consistently identify an aromatic feature, a proton donor (the amino group), and hydrophobic regions. researchgate.net The 4-position of the aromatic ring is often a site for substitution that can enhance receptor affinity and selectivity. nih.gov

Quantitative Analysis of Substituent Effects on Receptor Binding and Functional Activity

Quantitative structure-activity relationship (QSAR) studies on phenethylamine derivatives have provided valuable insights into the effects of substituents on receptor binding and functional activity. The introduction of a halogen, such as iodine, at the 4-position of the phenyl ring can have a profound impact.

Studies on a series of β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) have shown that increasing the steric bulk at the 4-position of the aromatic ring can lead to ligands with lower efficacy. nih.gov This suggests that while the iodine atom in this compound may contribute to binding affinity, it could also modulate the functional response. A Comparative Molecular Field Analysis (CoMFA) on a series of β-phenethylamines indicated that the steric field contributed significantly (61%) to the model, underscoring the importance of the size of substituents. nih.gov

In the context of serotonin (B10506) receptors, particularly the 5-HT2A receptor, the 4-position substituent is critical. For a series of 2,5-dimethoxy-4-substituted phenethylamines, increasing the size and lipophilicity of the 4-substituent generally enhances affinity for 5-HT2A/C receptors. nih.govnih.gov While this compound lacks the 2,5-dimethoxy substitution, the principle of the 4-position substituent influencing receptor affinity is a recurring theme. For instance, in the 2,5-dimethoxyamphetamine (B1679032) (DOX) series, the 4-iodo derivative (DOI) is a potent 5-HT2A receptor agonist. acs.orgnih.gov The lipophilic and electronic character of the 4-position substituent has been shown to account for 5-HT2 receptor affinity. acs.orgnih.gov

The following table summarizes the effect of 4-position substituents on the receptor binding affinity for a class of phenethylamine derivatives.

| Compound | 4-Position Substituent | Receptor | Binding Affinity (Ki, nM) |

| 2,5-dimethoxy-4-bromoamphetamine (DOB) | -Br | 5-HT2A | 63 |

| 2,5-dimethoxy-4-iodoamphetamine (DOI) | -I | 5-HT2A | 12.5 |

| 2,5-dimethoxy-4-benzylphenethylamine (DOBZ) | -Benzyl | 5-HT2A | 7 |

| 2,5-dimethoxy-4-hexylphenethylamine (DOHX) | -Hexyl | 5-HT2A | 2.5 |

It is important to note that high affinity does not always equate to agonist activity. Some high-affinity DOX analogues with large 4-position substituents act as antagonists. acs.orgnih.gov This highlights the complexity of the structure-efficacy relationship, where the substituent not only influences binding but also the conformational changes in the receptor required for activation.

Conformational Studies and Their Implications for Ligand-Receptor Interactions

The conformation of the ethylamine side chain is a critical factor in the interaction of phenethylamines with their receptors. Quantum mechanical studies have shown that phenethylamines can adopt various conformations, and the biologically active conformation is the one that best fits the receptor's binding site. acs.org

For optimal activity at serotonin 5-HT2 receptors, the orientation of substituents on the phenyl ring relative to the ethylamine moiety is crucial. In conformationally constrained analogues of phenethylamines, it has been demonstrated that the spatial orientation of the ethylamine chain is a key determinant of agonist potency at the 5-HT2A receptor. acs.orgnih.gov The introduction of a bulky substituent like iodine at the 4-position can influence the preferred conformation of the molecule and its presentation to the receptor.

Docking studies of phenethylamine ligands into receptor models, such as the 5-HT2B crystal structure, have helped to visualize these interactions. The amine group typically forms a salt bridge with a conserved aspartate residue, while the aromatic ring engages with hydrophobic and aromatic residues in the binding pocket. nih.govku.dk The 4-position substituent, in this case, iodine, would be positioned in a specific sub-pocket, and its size and properties would need to be complementary to the amino acid residues in that region for high-affinity binding.

Comparative SAR/SER with Other Phenethylamine Classes

A comparison of the structure-activity and structure-efficacy relationships of this compound with other phenethylamine classes, such as amphetamines and cathinones, reveals both commonalities and distinct differences.

Amphetamines: The primary structural difference between phenethylamines and amphetamines is the presence of a methyl group on the alpha-carbon of the ethylamine side chain in the latter. mdpi.com This alpha-methylation can have several consequences:

It introduces a chiral center, leading to enantiomers with potentially different pharmacological profiles.

It can increase metabolic stability by sterically hindering monoamine oxidase (MAO).

It can alter the interaction with monoamine transporters. For example, the addition of an N-methyl group to amphetamine to produce methamphetamine decreases the selectivity for the norepinephrine (B1679862) transporter (NET) versus the dopamine (B1211576) transporter (DAT) and significantly decreases the DAT versus serotonin transporter (SERT) selectivity. nih.gov

The principles regarding aromatic substitution, however, often show parallels. For instance, 4-halogenation in both phenethylamine and amphetamine series can enhance activity at certain receptors. The 2,5-dimethoxy-4-iodoamphetamine (DOI) is a well-studied potent hallucinogen, indicating that the 4-iodo substitution is compatible with high activity in the amphetamine scaffold as well. beilstein-journals.org

Cathinones: Synthetic cathinones are another class of phenethylamine derivatives characterized by a ketone group at the beta-carbon of the side chain. nih.gov This beta-keto group significantly alters the molecule's properties:

It generally makes the molecule more polar and less lipophilic than its amphetamine analogue. researchgate.net

The presence of the carbonyl group can influence the interaction with monoamine transporters, often leading to a different selectivity profile compared to amphetamines. For example, adding a β-ketone group to methamphetamine to form methcathinone (B1676376) increases the selectivity for DAT vs. SERT. nih.gov

The following table provides a comparative overview of the structural features of these phenethylamine classes.

| Feature | This compound | Amphetamines | Cathinones |

| Core Structure | Phenethylamine | α-methylphenethylamine | β-ketophenethylamine |

| α-carbon | Unsubstituted | Methylated | Unsubstituted or substituted |

| β-carbon | Unsubstituted | Unsubstituted | Carbonyl group |

| Key SAR Feature | 4-position substitution | α- and N-methylation, ring substitution | β-keto group, ring and N-substitution |

Advanced Analytical Techniques for Characterization and Quantification of 2 4 Iodophenyl Ethylamine

Chromatographic Method Development for High-Resolution Separation and Purity Analysis

The separation and quantification of 2-(4-Iodophenyl)ethylamine from complex matrices or from impurities generated during synthesis demand sophisticated chromatographic techniques. The development of robust and sensitive methods is crucial for ensuring the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for Trace Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. For trace analysis, method development often involves optimizing stationary phases, mobile phase composition, and detection techniques to achieve the necessary sensitivity and selectivity.

A common approach for the trace analysis of phenethylamines involves pre-column derivatization to introduce a fluorophore, enhancing detection by fluorescence detectors (FLD). For instance, reagents like o-phthalaldehyde (B127526) (OPA) can be used for online derivatization in the HPLC autosampler. This technique has been shown to achieve detection limits in the picomolar to nanomolar range for similar amines.

A hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) method for the trace analysis of this compound could be developed with the following parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/VIS at 230 nm or Fluorescence Detector (with pre-column derivatization) |

| Injection Volume | 10 µL |

The validation of such a method would be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds. For phenethylamines, derivatization is often necessary to improve their volatility and thermal stability, as well as to enhance their chromatographic properties. Derivatizing agents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) are commonly employed.

The electron ionization (EI) mass spectrum of derivatized this compound would exhibit characteristic fragmentation patterns, allowing for unambiguous identification. The primary fragment would likely result from the cleavage of the benzylic C-C bond, a common fragmentation pathway for phenethylamines.

A typical GC-MS method for the analysis of derivatized this compound could be structured as follows:

| Parameter | Condition |

|---|---|

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow mode (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

For quantitative analysis, the use of a deuterated internal standard and operating the mass spectrometer in selected ion monitoring (SIM) mode would provide enhanced sensitivity and accuracy.

Spectroscopic Approaches for Molecular Structure Elucidation and Isotopic Purity

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for assessing its isotopic purity, particularly if isotopically labeled analogues are synthesized for use as internal standards in quantitative mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS), provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This enables the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for structure confirmation. For this compound (C8H10IN), the expected exact mass of the protonated molecule [M+H]+ would be a key diagnostic feature.

The high resolving power of HRMS is also crucial for differentiating between isobaric interferences, which can be a challenge in complex sample matrices. The fragmentation patterns observed in HRMS can be used to further confirm the structure by identifying characteristic neutral losses and fragment ions.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, which would exhibit a splitting pattern indicative of a 1,4-disubstituted benzene (B151609) ring (typically two doublets). The ethylamine (B1201723) side chain would present as two multiplets, corresponding to the two methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly shifted downfield.

2D NMR:

COSY (Correlation Spectroscopy): Would be used to establish the connectivity between adjacent protons, for example, between the two methylene groups in the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Advanced Titration and Chiral Analysis Methodologies

Beyond chromatographic and spectroscopic methods, other advanced analytical techniques are important for the complete characterization of this compound.

Advanced Titration:

For the accurate quantification of the bulk material, non-aqueous potentiometric titration is a suitable method. Since the ethylamine group is basic, it can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined potentiometrically using a suitable electrode system. This method provides a direct measure of the amine content and can be used to determine the purity of the compound with high precision.

Chiral Analysis:

As this compound is not chiral, this section is not directly applicable. However, if a chiral center were introduced into the molecule, for example by substitution on the alpha-carbon of the ethylamine side chain, then chiral analysis would be critical. In such a hypothetical case, the enantiomers could be separated and quantified using:

Chiral HPLC: Employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral GC: After derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of the enantiomeric excess.

Computational Chemistry and Molecular Modeling of 2 4 Iodophenyl Ethylamine Systems

Quantum Mechanical Studies of Electronic Properties and Reactivity of the Iodophenyl Moiety

Quantum mechanical (QM) methods are fundamental in elucidating the electronic structure and reactivity of molecules. For 2-(4-Iodophenyl)ethylamine, these studies focus particularly on the influence of the iodine atom on the phenyl ring.

Electronic Properties and the σ-hole

Density Functional Theory (DFT) is a common QM method used to investigate molecular properties. icm.edu.plscirp.org Calculations on iodobenzene derivatives reveal a key feature of the iodine atom: an area of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the outermost portion of the iodine atom along the C-I bond axis. researchgate.netacs.org This region of positive potential is surrounded by a belt of negative electrostatic potential. acs.org The presence and magnitude of this σ-hole are critical for understanding the molecule's ability to form non-covalent interactions, particularly halogen bonds, which can be significant in ligand-protein binding. researchgate.netnih.gov The strength of the σ-hole, and thus the halogen-bonding capability, can be tuned by other substituents on the aromatic ring. researchgate.net

Reactivity and Molecular Orbitals

DFT calculations are also employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.plnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For the iodophenyl moiety, these calculations help predict sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, generated from QM calculations, visually represent the charge distribution and reactive sites, with red areas indicating electron-rich regions (potential for electrophilic attack) and blue areas indicating electron-poor regions (potential for nucleophilic attack). nih.govdntb.gov.ua

Below is a table summarizing the types of data generated from quantum mechanical studies on aromatic iodine compounds.

| Calculated Property | Methodology | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | Identifies the σ-hole on the iodine atom and other electrophilic/nucleophilic sites on the molecule. nih.gov |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. icm.edu.plsemanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Quantum Mechanics | Analyzes charge distribution, hybridization, and intramolecular charge transfer interactions. |

| Atomic Charges (e.g., Mulliken) | Quantum Mechanics | Quantifies the electron distribution among atoms, highlighting the polarity of the C-I bond. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. walisongo.ac.id This method uses scoring functions to estimate the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). nih.govmdpi.com For phenethylamine (B48288) derivatives, common protein targets for docking studies include monoamine transporters (like the dopamine (B1211576) transporter, DAT) and serotonin (B10506) receptors (like 5-HT2A). nih.govkoreascience.kr In docking simulations involving this compound, the iodine atom is of particular interest due to its size and its ability to form halogen bonds with electron-donating residues (e.g., serine, threonine, or backbone carbonyls) in the binding pocket. This specific interaction can significantly influence the binding orientation and affinity.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic movements and conformational changes. acs.org For a complex of this compound and its target receptor, an MD simulation can reveal the stability of key interactions (like hydrogen and halogen bonds), the role of water molecules in the binding site, and the conformational flexibility of both the ligand and the protein. nih.gov This information is crucial for validating docking poses and understanding the energetic factors that govern ligand binding and dissociation. nih.gov

The table below outlines the goals and outputs of these simulation techniques.

| Technique | Primary Goal | Key Outputs |

| Molecular Docking | Predict ligand binding mode and affinity. walisongo.ac.id | Binding pose, binding energy score, key interacting amino acid residues. mdpi.com |

| Molecular Dynamics (MD) | Analyze the dynamic behavior and stability of the ligand-protein complex. | Trajectory of atomic motions, interaction stability over time, conformational changes, free energy of binding. |

Prediction of Binding Affinities and Pharmacological Profiles using In Silico Models

In silico models are essential for predicting the biological activity of novel compounds before their synthesis, saving significant time and resources.